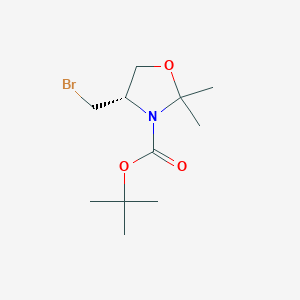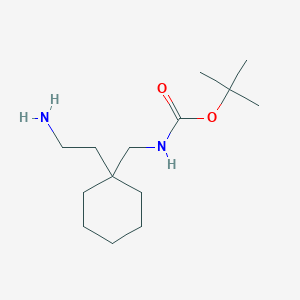
2,6-二氯-N'-羟基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichloro-N’-hydroxybenzenecarboximidamide, also known as NHBC, is a chemical compound with the molecular formula C7H6Cl2N2O . It has a molecular weight of 205.04 g/mol .
Molecular Structure Analysis
The InChI code for 2,6-dichloro-N’-hydroxybenzenecarboximidamide is 1S/C7H6Cl2N2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,7H,10H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The melting point of 2,6-dichloro-N’-hydroxybenzenecarboximidamide is between 167-168 degrees Celsius . Other physical and chemical properties such as its storage temperature, purity, and physical form are not explicitly mentioned in the search results.科学研究应用
抗氧化活性的分析方法
抗氧化剂在减轻生物系统中的氧化应激中起着至关重要的作用,在食品工程、医学和药学等各个领域的研究中至关重要。Munteanu 和 Apetrei (2021) 的论文回顾了用于确定抗氧化活性的关键分析测试,例如 ORAC、HORAC、TRAP、TOSC、CUPRAC 和 FRAP 等。这些方法对于分析复杂样品中抗氧化剂的容量至关重要,提供了对其在不同背景下的机制和动力学的见解 (Munteanu & Apetrei, 2021)。
对羟基苯甲酸酯在水生环境中的存在和归宿
对羟基苯甲酸酯与苯甲酸衍生物相关,被广泛用作防腐剂。它们的环境归宿,特别是在水生系统中,由于其潜在的内分泌干扰作用而备受关注。Haman 等人 (2015) 深入探讨了对羟基苯甲酸酯在水体中的存在、归宿和行为,强调了它们由于持续引入环境而具有持久性和普遍性。这篇综述强调了有必要进一步研究对羟基苯甲酸酯的氯化副产物的毒性,这些副产物与本化合物具有相似的结构 (Haman 等人,2015)。
氧化还原介体在有机污染物处理中的应用
在氧化还原介体的促进下,酶促修复有机污染物提供了一种解决工业废水挑战的新方法。Husain 和 Husain (2007) 综述了漆酶和过氧化物酶等酶在降解顽固性化合物中的应用,这些酶的活性通过氧化还原介体显着增强。这种方法展示了一种有希望的高效修复策略,暗示了化学化合物在环境科学中的更广泛适用性 (Husain & Husain, 2007)。
新型溴化阻燃剂
Zuiderveen 等人 (2020) 的综述重点关注新型溴化阻燃剂 (NBFR),强调了它们在室内空气、灰尘、消费品和食品中的存在。它强调了重大的知识空白,需要进一步研究它们的归宿和毒性。此类研究对于了解具有卤代成分的化学化合物(类似于本研究中的化合物)对人类健康和环境的影响至关重要 (Zuiderveen 等人,2020)。
安全和危害
生化分析
Biochemical Properties
2,6-dichloro-N’-hydroxybenzenecarboximidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways they are involved in. For instance, it may interact with enzymes involved in oxidative stress responses, thereby modulating their activity .
Cellular Effects
The effects of 2,6-dichloro-N’-hydroxybenzenecarboximidamide on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of genes involved in stress responses and metabolic processes, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, 2,6-dichloro-N’-hydroxybenzenecarboximidamide exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-dichloro-N’-hydroxybenzenecarboximidamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 2,6-dichloro-N’-hydroxybenzenecarboximidamide vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as reducing oxidative stress. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes .
Metabolic Pathways
2,6-dichloro-N’-hydroxybenzenecarboximidamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and other metabolic processes. The compound can affect metabolic flux and alter the levels of certain metabolites, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,6-dichloro-N’-hydroxybenzenecarboximidamide is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 2,6-dichloro-N’-hydroxybenzenecarboximidamide affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biochemical effects .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,6-dichloro-N'-hydroxybenzenecarboximidamide involves the reaction of 2,6-dichlorobenzonitrile with hydroxylamine hydrochloride followed by reaction with sodium hydroxide and carbon dioxide to form the final product.", "Starting Materials": [ "2,6-dichlorobenzonitrile", "hydroxylamine hydrochloride", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "Step 1: Dissolve 2,6-dichlorobenzonitrile in ethanol and add hydroxylamine hydrochloride. Heat the mixture at reflux for 4 hours.", "Step 2: Cool the mixture to room temperature and filter the precipitate. Wash the solid with water and dry it.", "Step 3: Dissolve the solid in a mixture of water and sodium hydroxide. Bubble carbon dioxide through the solution until the pH reaches 7.", "Step 4: Filter the precipitate and wash it with water. Dry the product in a vacuum oven." ] } | |
| 23505-21-7 | |
分子式 |
C7H6Cl2N2O |
分子量 |
205.04 g/mol |
IUPAC 名称 |
2,6-dichloro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H,(H2,10,11) |
InChI 键 |
MULRGOOZFNLPFF-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)/C(=N\O)/N)Cl |
SMILES |
C1=CC(=C(C(=C1)Cl)C(=NO)N)Cl |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C(=NO)N)Cl |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345020.png)




![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345028.png)


![N-(Benzo[d]thiazol-2-ylmethyl)propionamide](/img/structure/B1345039.png)


